molecular formula C16H26Si B12598420 Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane CAS No. 648435-61-4

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane

Katalognummer: B12598420
CAS-Nummer: 648435-61-4
Molekulargewicht: 246.46 g/mol
InChI-Schlüssel: MIVJKZWOSATDIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C16H26Si. This compound is characterized by the presence of a trimethylsilyl group attached to a tridec-1-ene-3,5-diyn-1-yl chain. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane typically involves the reaction of tridec-1-ene-3,5-diyn-1-yl with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane has several applications in scientific research:

Wirkmechanismus

The mechanism by which Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can modify the surface properties of materials, making them more hydrophobic or hydrophilic, depending on the application. The molecular pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trimethyl(4-phenylbuta-1,3-diynyl)silane
  • Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
  • 1-Tridecene

Uniqueness

Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is unique due to its specific structure, which includes both a trimethylsilyl group and a tridec-1-ene-3,5-diyn-1-yl chain. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

648435-61-4

Molekularformel

C16H26Si

Molekulargewicht

246.46 g/mol

IUPAC-Name

trimethyl(tridec-1-en-3,5-diynyl)silane

InChI

InChI=1S/C16H26Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h15-16H,5-10H2,1-4H3

InChI-Schlüssel

MIVJKZWOSATDIP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC#CC#CC=C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.